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Compound of Interest

Compound Name: Rhodinyl acetate

Cat. No.: B085566 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key rhodium-catalyzed reactions that

utilize acetate ligands, focusing on their application in the synthesis of complex organic

molecules relevant to pharmaceutical and agrochemical research. The protocols outlined

herein are based on established literature and are intended to serve as a practical guide for

laboratory implementation.

Introduction
Rhodium(II) acetate, most commonly the dimer [Rh₂(OAc)₄], is a versatile and highly effective

catalyst for a range of organic transformations.[1][2] Its unique reactivity stems from its ability to

readily activate diazo compounds to form electrophilic rhodium-carbene intermediates. These

transient species are central to a variety of powerful bond-forming reactions, including

cyclopropanations, C-H functionalizations, and ylide formations. The acetate ligands play a

crucial role in modulating the catalyst's reactivity and solubility, making it a workhorse in

modern synthetic chemistry.[3] This document details protocols for three key classes of

reactions: cyclopropanation of alkenes, C-H functionalization of indoles, and tandem ylide

formation/[2][4]-sigmatropic rearrangement.

Rhodium-Catalyzed Cyclopropanation of Alkenes
Cyclopropanes are valuable structural motifs found in numerous natural products and bioactive

molecules.[5] Rhodium-catalyzed decomposition of diazo compounds in the presence of
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alkenes provides a direct and efficient method for their synthesis.[6][7] The reaction proceeds

via the transfer of a carbene fragment from the rhodium catalyst to the alkene. The choice of

chiral ligands on the rhodium catalyst can facilitate high levels of enantioselectivity.[5][8]

Data Presentation: Cyclopropanation of Styrene with
Diazoacetates
The following table summarizes the results for the cyclopropanation of styrene with various

diazoacetates using different rhodium(II) catalysts. This data highlights the influence of both the

catalyst and the diazoester on the reaction's yield and stereoselectivity.
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Entry
Diazoa
cetate

Cataly
st (mol
%)

Solven
t

Temp.
(°C)

Yield
(%)

dr
(trans:
cis)

ee (%)
(trans)

Refere
nce

1

Ethyl

diazoac

etate

(EDA)

Rh₂(OA

c)₄

(0.05)

CH₂Cl₂ 25 ~85 66:34 N/A [6][9]

2

Methyl

phenyld

iazoace

tate

Rh₂(oct

anoate)

₄ (cat.)

N/A N/A High >95:5 N/A [6]

3

tert-

Butyl

phenyld

iazoace

tate

Rh₂(S-

TCPTA

D)₄

(1.0)

Pentan

e

36

(reflux)
78 >97:3 91 [5]

4

Ethyl 2-

diazo-4-

phenylb

utenoat

e

Rh₂(S-

p-MeO-

PhSO₂-

Pro)₄

(1.0)

CH₂Cl₂ 25 85 >20:1 91 [8]

5

Ethyl

diazoac

etate

(EDA)

Monom

eric

Rh(II)-

bis(oxa

zoline)

(0.5)

CH₂Cl₂ 25 67 34:66 84 (cis) [9]

Experimental Protocol: Cyclopropanation of Styrene
with Ethyl Diazoacetate using Rh₂(OAc)₄
This protocol is a representative procedure for the diastereoselective cyclopropanation of

styrene.
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Materials:

Rhodium(II) acetate dimer [Rh₂(OAc)₄]

Styrene (freshly distilled)

Ethyl diazoacetate (EDA)

Dichloromethane (CH₂Cl₂, anhydrous)

Standard laboratory glassware (round-bottom flask, dropping funnel)

Magnetic stirrer and stir bar

Procedure:

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel,

add rhodium(II) acetate dimer (20 mg, 0.05 mmol, 0.04 mol %).

Add dichloromethane (15 mL) and styrene (15 mL, 131 mmol) to the flask.

Stir the resulting green solution at room temperature (25 °C) for 20 minutes.

Charge the dropping funnel with ethyl diazoacetate (20 mL, 190 mmol).

Add the ethyl diazoacetate dropwise to the stirred reaction mixture over a period of 5 hours.

Nitrogen evolution will be observed. Caution: Ethyl diazoacetate is toxic and potentially

explosive. Handle with care in a well-ventilated fume hood.

After the addition is complete, continue stirring the reaction mixture at room temperature for

an additional 1 hour, or until TLC analysis indicates the consumption of the starting materials.

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess

styrene.

The crude product can be purified by flash column chromatography on silica gel (e.g., using

a hexane/ethyl acetate gradient) to afford the cis and trans ethyl 2-phenylcyclopropane-1-

carboxylate isomers.
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Reaction Setup Reaction Workup & Purification

Add Rh₂(OAc)₄, CH₂Cl₂, and Styrene to flask Stir at 25°C for 20 min Slowly add Ethyl Diazoacetate (EDA) over 5hInitiate reaction Stir for 1h post-addition Concentrate in vacuoReaction complete Purify by Column Chromatography Isolate Products
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Workflow for Rhodium-Catalyzed Cyclopropanation.

Enantioselective C-H Functionalization of Indoles
The direct functionalization of C-H bonds is a powerful strategy in organic synthesis.[1][10]

Rhodium(II) catalysts, particularly those with chiral N-sulfonylprolinate ligands, have proven

highly effective for the enantioselective C-H functionalization of indoles at the C3 position with

diazoesters.[4][11] This reaction provides a direct route to chiral α-indolylacetate derivatives,

which are valuable building blocks in medicinal chemistry.[1][11]

Data Presentation: Enantioselective C-H
Functionalization of Indoles
The following table showcases the scope of the enantioselective C-H functionalization of

various indoles with different α-alkyl-α-diazoesters catalyzed by Rh₂(S-NTTL)₄.
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Entry
Indole
Substrate

Diazoester
(R group)

Yield (%) ee (%) Reference

1

1,2-

Dimethylindol

e

n-Butyl 95 95 [1][11]

2
1-

Methylindole
n-Butyl 96 94 [1]

3 Indole n-Butyl 82 94 [1]

4
5-Methoxy-1-

methylindole
n-Butyl 95 96 [1]

5
1-

Methylindole
Methyl 89 90 [1]

6
1-

Methylindole
Ethyl 92 93 [1]

7
1-

Methylindole
Isopentyl 94 94 [1]

Reactions were typically run with 0.5 mol % of Rh₂(S-NTTL)₄ at -78 °C.

Experimental Protocol: Enantioselective C-H
Functionalization of 1-Methylindole
This protocol is adapted from the work of DeAngelis, Shurtleff, et al. for the synthesis of chiral

α-indolylacetates.[1][11]

Materials:

Dirhodium(II) tetrakis[N-(1,8-naphthaloyl)-(S)-tert-leucinate] [Rh₂(S-NTTL)₄]

1-Methylindole

Ethyl 2-diazohexanoate
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Toluene (anhydrous)

Syringe pump

Standard Schlenk line and glassware for inert atmosphere techniques

Procedure:

To a flame-dried Schlenk flask under an argon atmosphere, add the chiral catalyst Rh₂(S-

NTTL)₄ (0.5 mol %).

Add anhydrous toluene to achieve a 0.2 M concentration with respect to the indole.

Add 1-methylindole (1.0 equiv) to the flask.

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

In a separate flame-dried syringe, prepare a solution of ethyl 2-diazohexanoate (1.2 equiv) in

anhydrous toluene to a concentration of 0.67 M.

Using a syringe pump, add the diazoester solution to the cold, stirred reaction mixture over a

period of 4 hours.

Upon completion of the addition, allow the reaction to stir at -78 °C for an additional hour.

Monitor the reaction by TLC. Once the starting materials are consumed, quench the reaction

by warming it to room temperature.

Concentrate the mixture under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the desired α-

alkyl-α-indolylacetate.

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
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Proposed Catalytic Cycle for C-H Functionalization.

Tandem Ylide Formation and[2][4]-Sigmatropic
Rearrangement
Rhodium(II) acetate is also a proficient catalyst for generating ylides from diazo compounds

and heteroatom-containing substrates like sulfides.[12] These ylides can undergo subsequent

rearrangements, such as the[2][4]-sigmatropic rearrangement, to form new C-C bonds with

high stereocontrol. This tandem process is a powerful tool for constructing complex molecular

architectures from simple starting materials.[3][12]

Data Presentation:[2][4]-Sigmatropic Rearrangement of
Sulfur Ylides
The following table presents data for the Rh₂(OAc)₄-catalyzed reaction between cyclopropenes

and various sulfides, which proceeds through a vinyl rhodium carbene, sulfur ylide formation,
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and subsequent[2][4]-sigmatropic rearrangement.

Entry
Cyclopropene
Substrate (R¹)

Sulfide
Substrate (R²)

Yield (%) Reference

1 Phenyl Allyl 95 [3][12]

2 p-Tolyl Allyl 94 [12]

3 p-Anisyl Allyl 92 [12]

4 Phenyl Propargyl 85 [12]

5 Phenyl Cinnamyl 91 [12]

6 Phenyl Crotyl 88 [12]

Reactions were run with 0.5 mol % Rh₂(OAc)₄ in THF.

Experimental Protocol: Reaction of Phenylcyclopropene
with Allyl Sulfide
This protocol describes a tandem reaction involving rhodium carbene generation from a

cyclopropene, sulfur ylide formation, and[2][4]-sigmatropic rearrangement.[3][12]

Materials:

Rhodium(II) acetate dimer [Rh₂(OAc)₄]

1-Phenyl-1-cyclopropene

Diallyl sulfide

Tetrahydrofuran (THF, anhydrous)

Standard laboratory glassware for inert atmosphere techniques

Procedure:

To a flame-dried reaction tube under an argon atmosphere, add Rh₂(OAc)₄ (0.5 mol %).
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Add anhydrous THF (to achieve a final concentration of ~1.5 M with respect to the

cyclopropene).

Add 1-phenyl-1-cyclopropene (0.30 mmol, 1.0 equiv).

Add diallyl sulfide (0.90 mmol, 3.0 equiv).

Seal the tube and stir the reaction mixture at room temperature.

Monitor the reaction progress by TLC.

Once the reaction is complete, concentrate the mixture under reduced pressure.

Purify the residue by flash column chromatography on silica gel to afford the allene product.

Cyclopropene + Sulfide

Vinyl Rhodium Carbene

+ Rh₂(OAc)₄
- Ring Opening

Rh₂(OAc)₄

Sulfur Ylide Intermediate

+ Sulfide

[2,3]-Sigmatropic
Rearrangement

Allene Product
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Reaction Pathway for Tandem Ylide Rearrangement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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